molecular formula C25H23N3O6 B7708128 N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7708128
M. Wt: 461.5 g/mol
InChI Key: YUJSDTHXVQWEJJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TMB-5, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its broad range of pharmacological activities, which makes it a useful tool for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 3,4,5-trimethoxybenzohydrazide to form the corresponding hydrazone. The hydrazone is then reacted with 2-amino-5-methoxybenzoic acid to form the desired product.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have a protective effect on the nervous system and may have potential as a treatment for neurodegenerative diseases.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6/c1-30-17-9-7-8-16(14-17)26-24(29)18-10-5-6-11-19(18)25-27-23(28-34-25)15-12-20(31-2)22(33-4)21(13-15)32-3/h5-14H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJSDTHXVQWEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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